(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
CAS No.: 937599-58-1
Cat. No.: VC8324603
Molecular Formula: C12H10Br2O5
Molecular Weight: 394.01 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid - 937599-58-1](/images/structure/VC8324603.png)
Specification
CAS No. | 937599-58-1 |
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Molecular Formula | C12H10Br2O5 |
Molecular Weight | 394.01 g/mol |
IUPAC Name | (E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+ |
Standard InChI Key | XPQKGLMVKYJGIJ-NSCUHMNNSA-N |
Isomeric SMILES | COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
SMILES | COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Canonical SMILES | COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the acrylate ester family, featuring a conjugated acrylic acid backbone (C=CH–COOH) attached to a heavily substituted benzene ring. Key substituents include:
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3,5-Dibromo groups: These electron-withdrawing halogens influence electrophilic substitution patterns and enhance molecular polarity.
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4-(2-Methoxy-2-oxoethoxy) group: A branched ether ester substituent at the para position, contributing steric bulk and hydrogen-bonding capacity .
The (2E)-stereodescriptor confirms the trans configuration of the acrylic acid double bond, a critical factor in its conjugation and reactivity.
Table 1: Fundamental Molecular Properties
Property | Value/Descriptor |
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IUPAC Name | (E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
Molecular Formula | C₁₃H₁₁Br₂O₆ |
Molecular Weight | 438.03 g/mol |
CAS Registry Number | Not formally assigned (structural analogue: 937999-76-3) |
SMILES Notation | COC(=O)OC1=C(Br)C(=C(C=C1Br)OC(=O)OMe)C=CC(=O)O |
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
While no published synthesis routes exist for this exact compound, plausible pathways can be extrapolated from related dibrominated acrylate esters :
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Core Benzene Ring Functionalization
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Bromination of 4-hydroxyacetophenone using Br₂/FeBr₃ to install 3,5-dibromo substituents.
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Etherification with methyl glycolic acid chloride to introduce the 2-methoxy-2-oxoethoxy group.
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Acrylic Acid Conjugation
Industrial Scalability Challenges
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Regioselectivity: Concurrent bromination at the 3 and 5 positions requires careful control of stoichiometry and temperature to avoid polybrominated byproducts.
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Ester Stability: The methoxy-oxoethoxy group may undergo hydrolysis under acidic or basic conditions, necessitating protective group strategies during synthesis .
Physicochemical Properties
Predicted Physical Constants
Using quantitative structure-property relationship (QSPR) models and analogue data :
Table 2: Estimated Physical Properties
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=16 Hz, 1H, CH=COO), 7.58 (s, 2H, Ar-H), 6.45 (d, J=16 Hz, 1H, =CHCOO), 4.82 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
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IR (KBr): 3075 cm⁻¹ (C=C-H), 1705 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acrylic acid C=O), 670 cm⁻¹ (C-Br) .
Reactivity and Functional Group Interactions
Electrophilic Aromatic Substitution
The electron-deficient benzene ring (due to -Br and -OCO groups) directs incoming electrophiles to the remaining para position relative to existing substituents. Demonstrated reactions in analogues include:
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Nitration: Forms 2-nitro derivatives under mixed acid conditions at 0°C .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids at the 3-bromo position.
Acrylic Acid Reactivity
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Michael Addition: The α,β-unsaturated system undergoes nucleophilic attack by amines and thiols at the β-carbon .
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Photodimerization: UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives relevant to polymer chemistry .
Research Gaps and Future Directions
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Synthetic Optimization: Development of one-pot methodologies to improve atom economy beyond current 41% yields in analogues.
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Toxicological Profiling: No in vivo data exists; zebrafish embryo assays recommended for preliminary toxicity screening.
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Polymerization Studies: Radical-initiated chain growth potential remains unexplored despite favorable Tg predictions (~145°C) .
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